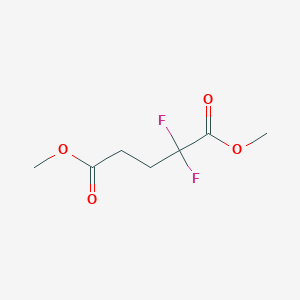
Dimethyl 2,2-difluoropentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,2-difluoropentanedioate is an organic compound with the molecular formula C7H10F2O4. It is a difluorinated derivative of dimethyl glutarate, featuring two fluorine atoms on the second carbon of the pentanedioate chain. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of dimethyl glutarate using a fluorinating agent such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3). The reaction is typically carried out under controlled conditions to ensure selective fluorination at the desired positions.
Halogen Exchange Reactions: Another approach is the halogen exchange reaction, where a suitable halogenated precursor is treated with a fluorinating agent to replace the halogen atoms with fluorine.
Industrial Production Methods: The industrial production of this compound involves large-scale fluorination processes, often using continuous flow reactors to ensure consistent quality and yield. The choice of fluorinating agent and reaction conditions is optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as dimethyl 2,2-difluoropentanedioic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or aldehydes.
Substitution Reactions: Substitution reactions involving the fluorine atoms can lead to the formation of different fluorinated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Dimethyl 2,2-difluoropentanedioic acid, among other oxidized derivatives.
Reduction Products: Dimethyl 2,2-difluoropentane-1,5-diol, among other reduced derivatives.
Substitution Products: Various fluorinated derivatives with different functional groups.
Scientific Research Applications
Dimethyl 2,2-difluoropentanedioate is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds, which are valuable in various fields:
Chemistry: Used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology: Employed in the study of enzyme inhibitors and biological probes.
Medicine: Utilized in the development of fluorinated drugs with improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism by which Dimethyl 2,2-difluoropentanedioate exerts its effects depends on its specific application. In pharmaceuticals, for example, it may act as a precursor to active drug molecules that interact with biological targets. The fluorine atoms can enhance the compound's binding affinity and metabolic stability, leading to more effective therapeutic agents.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: Fluorinated compounds often target specific enzymes, modulating their activity to achieve therapeutic effects.
Signal Transduction: Some derivatives may interfere with cellular signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Dimethyl 2,2-difluoropentanedioate is unique due to its difluorinated structure, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:
Dimethyl glutarate: Lacks fluorine atoms, resulting in different reactivity and stability.
Diethyl 2,2-difluoropentanedioate: Similar structure but with ethyl groups instead of methyl groups, affecting solubility and reactivity.
Dimethyl 2,2,2-trifluoropentanedioate: Contains an additional fluorine atom, leading to further changes in chemical behavior.
Properties
IUPAC Name |
dimethyl 2,2-difluoropentanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O4/c1-12-5(10)3-4-7(8,9)6(11)13-2/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQENSSVGCIFDPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
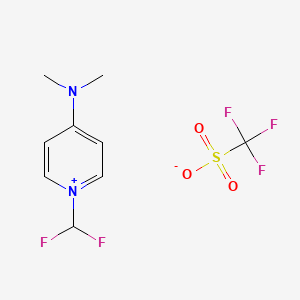

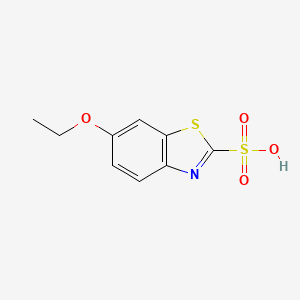
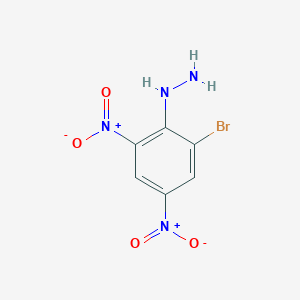
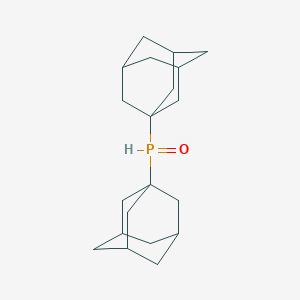

![3-[(Pentafluoroethyl)thio]-propanoic acid](/img/structure/B8047545.png)
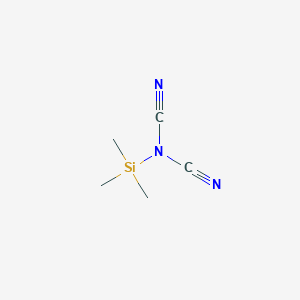
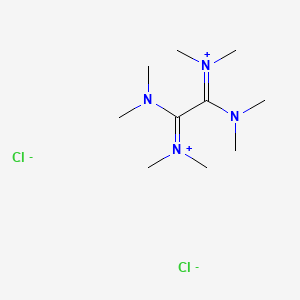
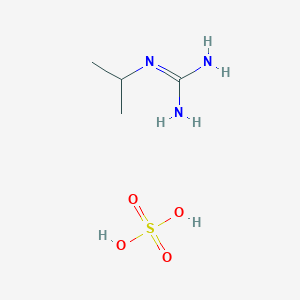
![3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide](/img/structure/B8047578.png)
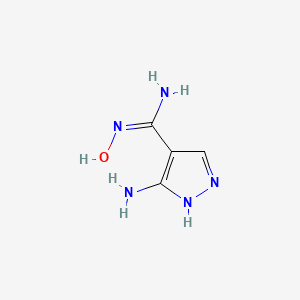
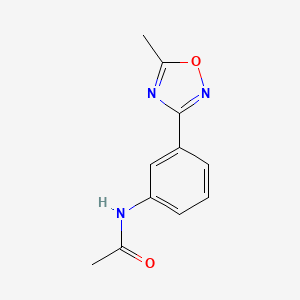
![2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B8047603.png)
